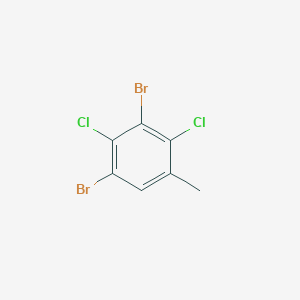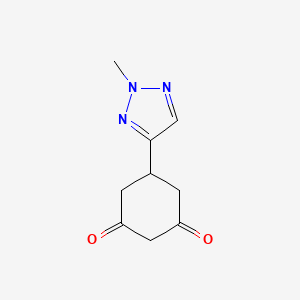
1-(2-Bromo-4-(trifluoromethyl)phenyl)cyclobutanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-4-(trifluoromethyl)phenyl)cyclobutanecarbonitrile is a fluorinated organic compound with a unique molecular structure It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a cyclobutanecarbonitrile moiety
Méthodes De Préparation
The synthesis of 1-(2-Bromo-4-(trifluoromethyl)phenyl)cyclobutanecarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4-(trifluoromethyl)benzene and cyclobutanecarbonitrile.
Synthetic Route: A common synthetic route involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds.
Reaction Conditions: The reaction is typically carried out under mild conditions, with the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).
Analyse Des Réactions Chimiques
1-(2-Bromo-4-(trifluoromethyl)phenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) and dimethylformamide (DMF).
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Reduction reactions can convert the nitrile group to an amine using reagents like lithium aluminum hydride (LiAlH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Bromo-4-(trifluoromethyl)phenyl)cyclobutanecarbonitrile has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions, especially those involving fluorinated compounds.
Medicine: Its potential as a pharmaceutical intermediate is being explored for the development of new drugs with improved efficacy and safety profiles.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-4-(trifluoromethyl)phenyl)cyclobutanecarbonitrile involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. The presence of the trifluoromethyl group enhances its binding affinity to certain targets.
Pathways Involved: The compound can influence pathways related to oxidative stress, inflammation, and cell signaling.
Comparaison Avec Des Composés Similaires
1-(2-Bromo-4-(trifluoromethyl)phenyl)cyclobutanecarbonitrile can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 2-bromo-4-(trifluoromethyl)phenol and 2-bromo-4-(trifluoromethyl)phenylacetonitrile share structural similarities.
Uniqueness: The presence of the cyclobutanecarbonitrile moiety in this compound distinguishes it from other compounds.
Propriétés
Formule moléculaire |
C12H9BrF3N |
|---|---|
Poids moléculaire |
304.11 g/mol |
Nom IUPAC |
1-[2-bromo-4-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H9BrF3N/c13-10-6-8(12(14,15)16)2-3-9(10)11(7-17)4-1-5-11/h2-3,6H,1,4-5H2 |
Clé InChI |
LJWUFKBCEAKUBX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(C#N)C2=C(C=C(C=C2)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


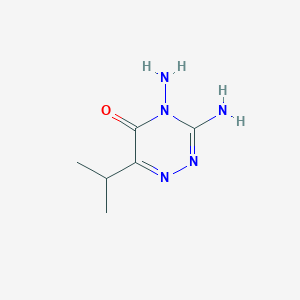
![(2,4-Dichloropyrido[3,2-D]pyrimidin-6-YL)methanamine](/img/structure/B15245596.png)
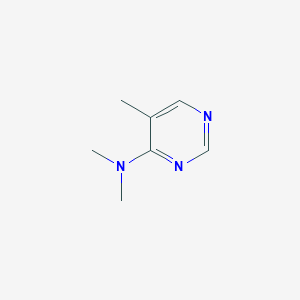

![4-[1-(2-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde](/img/structure/B15245602.png)
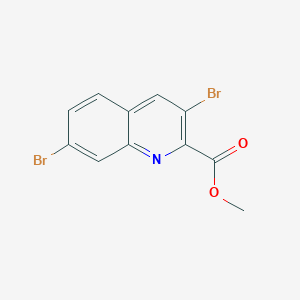
![2-[3-(2-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245625.png)
![3-(5-Thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B15245633.png)

![1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyrazine](/img/structure/B15245639.png)
![{[2-amino-9-(2-methylpropyl)-9H-purin-6-yl]sulfanyl}acetic acid](/img/structure/B15245650.png)
